Spectroscopic Data of 4-Benzylpyridin-2-amine: A Comprehensive Technical Guide
Spectroscopic Data of 4-Benzylpyridin-2-amine: A Comprehensive Technical Guide
Introduction
4-Benzylpyridin-2-amine is a heterocyclic aromatic amine with a molecular formula of C₁₂H₁₂N₂. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their presence in various biologically active molecules. The structural elucidation and confirmation of such compounds are paramount, and a combination of spectroscopic techniques provides the necessary evidence for an unambiguous assignment.
This technical guide provides an in-depth analysis of the spectroscopic data for 4-benzylpyridin-2-amine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in the public domain, this guide will utilize predicted spectroscopic data from highly reliable computational models. To ensure scientific integrity, a comparative analysis with experimentally obtained data for the structurally related compounds, 2-aminopyridine and 4-benzylpyridine, will be conducted to substantiate the interpretations.
Molecular Structure and Spectroscopic Correlation
The first step in any spectroscopic analysis is to understand the molecular structure and the different chemical environments of the atoms within it. The structure of 4-benzylpyridin-2-amine, with the numbering of the pyridine and benzene ring positions, is shown below. This numbering will be used for the assignment of NMR signals.
Caption: Molecular structure of 4-Benzylpyridin-2-amine with atom numbering.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR chemical shifts for 4-benzylpyridin-2-amine are presented below, followed by a detailed interpretation.
Table 1: Predicted ¹H NMR Data for 4-Benzylpyridin-2-amine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H6 | ~8.0 | Doublet | 1H |
| H3 | ~6.4 | Doublet | 1H |
| H5 | ~6.6 | Singlet | 1H |
| NH₂ | ~4.5 | Broad Singlet | 2H |
| CH₂ | ~3.9 | Singlet | 2H |
| H2', H6' | ~7.3 | Multiplet | 2H |
| H3', H4', H5' | ~7.2 | Multiplet | 3H |
Interpretation of the ¹H NMR Spectrum
-
Pyridine Ring Protons (H3, H5, H6): The protons on the pyridine ring are expected to appear in the aromatic region (6.0-8.5 ppm).
-
H6: This proton is adjacent to the ring nitrogen and is expected to be the most downfield of the pyridine protons, appearing as a doublet due to coupling with H5.
-
H5: This proton is situated between the benzyl group and a carbon atom. It is predicted to appear as a singlet or a narrow triplet, depending on the coupling with H6 and H3.
-
H3: This proton is ortho to the electron-donating amino group, which shields it, causing it to appear at a more upfield chemical shift compared to other pyridine protons. It will appear as a doublet due to coupling with H5.
-
-
Amino Protons (NH₂): The protons of the primary amine group are expected to give a broad singlet around 4.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.
-
Benzylic Protons (CH₂): The two protons of the methylene bridge will be magnetically equivalent and are expected to appear as a sharp singlet around 3.9 ppm.
-
Benzene Ring Protons (H2', H3', H4', H5', H6'): The five protons of the benzyl group's phenyl ring will appear in the aromatic region, typically between 7.2 and 7.3 ppm, as a complex multiplet.
Comparative Analysis
-
2-Aminopyridine: Experimental data for 2-aminopyridine shows the proton at C6 at ~8.1 ppm (doublet), the proton at C4 at ~7.4 ppm (triplet), the proton at C5 at ~6.6 ppm (triplet), and the proton at C3 at ~6.5 ppm (doublet). The amino protons appear as a broad singlet around 4.5 ppm. The upfield shift of H3 in our predicted spectrum of 4-benzylpyridin-2-amine is consistent with the shielding effect of the amino group observed in 2-aminopyridine.
-
4-Benzylpyridine: In the experimental spectrum of 4-benzylpyridine, the protons at C2 and C6 appear as a doublet around 8.5 ppm, and the protons at C3 and C5 as a doublet around 7.1 ppm. The benzylic protons give a singlet at approximately 3.95 ppm.[1] The predicted chemical shift for the benzylic protons in 4-benzylpyridin-2-amine is in excellent agreement with this experimental value.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR chemical shifts for 4-benzylpyridin-2-amine are listed below.
Table 2: Predicted ¹³C NMR Data for 4-Benzylpyridin-2-amine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~159 |
| C4 | ~150 |
| C6 | ~148 |
| C3 | ~108 |
| C5 | ~115 |
| CH₂ | ~41 |
| C1' | ~139 |
| C2', C6' | ~129 |
| C3', C5' | ~128 |
| C4' | ~126 |
Interpretation of the ¹³C NMR Spectrum
-
Pyridine Ring Carbons (C2, C3, C4, C5, C6):
-
C2: This carbon is directly attached to the electronegative amino group and the ring nitrogen, causing it to be the most downfield carbon of the pyridine ring.
-
C4 and C6: These carbons are also significantly deshielded due to the influence of the ring nitrogen. C4 is also attached to the benzyl group.
-
C3 and C5: These carbons are expected to appear more upfield. C3 is shielded by the amino group, while C5 is influenced by the benzyl substituent.
-
-
Benzylic Carbon (CH₂): The methylene carbon is expected in the aliphatic region, around 41 ppm.
-
Benzene Ring Carbons (C1', C2', C3', C4', C5', C6'): These carbons will appear in the aromatic region (120-140 ppm). The quaternary carbon C1' will be the most downfield of this group. The other carbons will have chemical shifts typical for a monosubstituted benzene ring.
Comparative Analysis
-
2-Aminopyridine: The experimental ¹³C NMR spectrum of 2-aminopyridine shows signals at approximately 158.5 (C2), 148.5 (C6), 138.0 (C4), 113.5 (C5), and 108.5 (C3) ppm. The predicted shifts for the pyridine ring in 4-benzylpyridin-2-amine are in good agreement with these values, particularly for C2 and C3 which are most influenced by the amino group.
-
4-Benzylpyridine: The ¹³C NMR spectrum of 4-benzylpyridine shows the benzylic carbon at around 41 ppm and the aromatic carbons of the benzyl group between 126 and 140 ppm. This provides strong support for the predicted chemical shifts of the benzyl moiety in 4-benzylpyridin-2-amine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 4-benzylpyridin-2-amine are summarized below.
Table 3: Predicted IR Absorption Bands for 4-Benzylpyridin-2-amine
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=C, C=N (aromatic) | Stretch | 1450 - 1650 |
| N-H (amine) | Bend (scissoring) | 1580 - 1650 |
| C-N (aromatic amine) | Stretch | 1250 - 1350 |
Interpretation of the IR Spectrum
-
N-H Stretching: The most characteristic feature for a primary amine is the presence of two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected as a group of weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.
-
Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine and benzene rings will give rise to several sharp bands in the 1450-1650 cm⁻¹ region.
-
N-H Bending: The N-H scissoring vibration of the primary amine is expected in the 1580-1650 cm⁻¹ range, often overlapping with the aromatic ring stretches.
-
C-N Stretching: A strong band corresponding to the stretching of the C-N bond of the aromatic amine should be observed in the 1250-1350 cm⁻¹ region.
Comparative Analysis
-
2-Aminopyridine: The experimental IR spectrum of 2-aminopyridine shows characteristic N-H stretching bands around 3440 and 3300 cm⁻¹, an N-H bending mode around 1620 cm⁻¹, and aromatic C-H and ring stretching vibrations in their expected regions.[2]
-
Benzylamine: The IR spectrum of benzylamine, a simple primary aromatic amine, also displays the two characteristic N-H stretching bands.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.
Predicted Mass Spectrum of 4-Benzylpyridin-2-amine
-
Molecular Ion (M⁺): The molecular formula of 4-benzylpyridin-2-amine is C₁₂H₁₂N₂. The calculated monoisotopic mass is 184.1000 Da. Therefore, the electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 184.
-
Nitrogen Rule: The molecule contains an even number of nitrogen atoms, so the molecular ion peak will have an even m/z value, which is consistent with 184.[4]
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: The most common fragmentation for benzyl-substituted compounds is the cleavage of the benzylic bond to form a stable tropylium ion. This would result in a prominent peak at m/z = 91.
-
Loss of H radical: Loss of a hydrogen radical from the molecular ion can lead to a peak at m/z = 183.
-
Fragmentation of the Pyridine Ring: The aminopyridine ring can undergo characteristic fragmentation, leading to smaller fragment ions.
-
Comparative Analysis
-
4-Benzylpyridine: The experimental mass spectrum of 4-benzylpyridine shows a strong molecular ion peak at m/z = 169 and a base peak at m/z = 91, corresponding to the tropylium ion.[5] This supports the prediction of a major peak at m/z = 91 for 4-benzylpyridin-2-amine.
-
2-Aminopyridine: The mass spectrum of 2-aminopyridine shows a molecular ion peak at m/z = 94.[6]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 4-benzylpyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the ¹H and ¹³C NMR spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).[8]
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to elucidate the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for 4-benzylpyridin-2-amine. Through the use of predicted data and comparative analysis with structurally related compounds, a comprehensive interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass spectra has been presented. The provided experimental protocols offer a standardized approach for obtaining such data in a laboratory setting. This guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel organic molecules, particularly in the field of drug discovery and development.
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National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Benzylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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O'Brien, P. J., et al. (2014). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. ResearchGate. Retrieved from [Link]
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